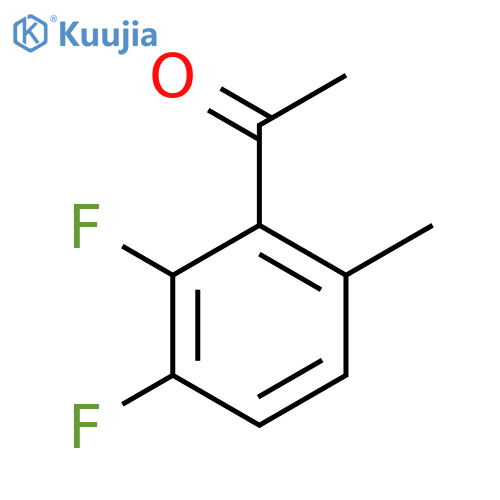Cas no 1806293-61-7 (1-(2,3-Difluoro-6-methylphenyl)ethanone)

1806293-61-7 structure
商品名:1-(2,3-Difluoro-6-methylphenyl)ethanone
CAS番号:1806293-61-7
MF:C9H8F2O
メガワット:170.156029701233
CID:4707203
1-(2,3-Difluoro-6-methylphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-Difluoro-6-methylphenyl)ethanone
- 2',3'-Difluoro-6'-methylacetophenone
- FCH4210456
- AK672310
- AX8333602
-
- インチ: 1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3
- InChIKey: OHGPNHHMSBQGDB-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(C)=C1C(C)=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 181
- トポロジー分子極性表面積: 17.1
1-(2,3-Difluoro-6-methylphenyl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010212-250mg |
2',3'-Difluoro-6'-methylacetophenone |
1806293-61-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010010212-500mg |
2',3'-Difluoro-6'-methylacetophenone |
1806293-61-7 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010010212-1g |
2',3'-Difluoro-6'-methylacetophenone |
1806293-61-7 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
1-(2,3-Difluoro-6-methylphenyl)ethanone 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
1806293-61-7 (1-(2,3-Difluoro-6-methylphenyl)ethanone) 関連製品
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2279938-29-1(Alkyne-SS-COOH)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
